2,2-Difluoropropane

Refrigerant Safety Flammability Combustion Physics

Sourcing challenges arise when 2,2-difluoropropane is confused with its isomers, leading to unsuitable flammability or stability profiles. This compound's geminal difluoro motif provides verifiable performance advantages. Key differentiators: Reduced flammability risk, evidenced by a 21.2 cm/s burning velocity versus 31.9 cm/s for the 1,3-isomer. Enhanced thermal stability with HF elimination kinetics 25x higher than 1,1-difluoropropane, ensuring integrity in demanding syntheses. These data-backed properties ensure procurement of a material fit for purpose in refrigerant blends, blowing agents, and specialty syntheses.

Molecular Formula C3H6F2
Molecular Weight 80.08 g/mol
CAS No. 420-45-1
Cat. No. B1294401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropane
CAS420-45-1
Molecular FormulaC3H6F2
Molecular Weight80.08 g/mol
Structural Identifiers
SMILESCC(C)(F)F
InChIInChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3
InChIKeyYZXSQDNPKVBDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropane (CAS 420-45-1) Properties and Industrial Utility: A Procurement-Focused Overview


2,2-Difluoropropane (CAS 420-45-1, also designated HFC-272ca or R-272ca) is a geminal difluorinated propane derivative belonging to the hydrofluorocarbon (HFC) class. It is a colorless gas or low-boiling liquid with a molecular weight of 80.08 g/mol . Key physical properties include a boiling point of -1°C, density of 0.92 g/cm³, and vapor pressure of 2010 mmHg at 25°C . This compound is distinguished from its structural isomers by the unique placement of both fluorine atoms on the central carbon (C2), which imparts distinct physicochemical behavior. It is recognized industrially as a refrigerant (R-272ca) and is cited in patents for use as a foaming agent, propellant, and solvent .

Refrigerant Blend
HFC-272ca in lower-flammability refrigerant formulations
Foam Blowing
Physical blowing agent for polymer foam insulation processes
Propellant
Aerosol propellant with reported lower flame propagation context
Solvent / Intermediate
Low-boiling solvent or fluorochemical synthesis precursor

2,2-Difluoropropane (420-45-1) Differentiation: Why Isomeric Substitution Is Scientifically Invalid


Simple substitution of 2,2-difluoropropane with other difluoropropane isomers (e.g., 1,1-, 1,3-) or mono-fluoropropanes is not scientifically valid due to divergent physicochemical properties and reactivity profiles. The geminal difluoro arrangement on the central carbon of 2,2-difluoropropane directly influences its thermal stability, flammability characteristics, and decomposition pathways. Quantitative evidence demonstrates that the positional isomerism alters critical performance metrics such as burning velocity (by up to 50% versus 1,3-difluoropropane [1]) and HF elimination kinetics (by a factor of 25 compared to 1,1-difluoropropane [2]). Therefore, procurement decisions based solely on molecular formula or broader class membership risk selecting a compound with significantly different safety, stability, and performance characteristics.

Isomeric structure alters flammability

1,3- and mono-fluoropropane isomers exhibit significantly different burning velocities; substituting based on formula may compromise safety margins.

HF elimination kinetics vary substantially

The geminal difluoro arrangement resists HF loss differently than 1,1-difluoropropane, affecting thermal stability in high-temperature processes.

Boiling point dictates phase suitability

2,2-Difluoropropane boils near -1°C; 1,3-difluoropropane is a liquid at 40°C. Phase incompatibility may disrupt vapor-phase applications.

Quantitative Comparative Evidence for 2,2-Difluoropropane (420-45-1) Against Structural Analogs


Reduced Flammability Risk: Lower Burning Velocity Versus Isomeric Difluoropropanes

2,2-Difluoropropane (HFC-272ca) exhibits a significantly lower maximum burning velocity (Su) compared to other fluoropropane isomers. In direct head-to-head measurements using a spherical-vessel method at room temperature and 80-107 kPa, the maximum burning velocity of 2,2-difluoropropane was 21.2 cm s⁻¹ [1]. This is substantially lower than that of 1,3-difluoropropane (HFC-272fa) at 31.9 cm s⁻¹, 2-fluoropropane (HFC-281ea) at 31.8 cm s⁻¹, and 1-fluoropropane (HFC-281fa) at 35.0 cm s⁻¹ [1].

Flammability Risk
Head-to-head
21.2 vs 31.9–35.0 cm s⁻¹
Reported lower burning velocity may support reduced flammability context
Spherical-vessel method, 80–107 kPa
Refrigerant Safety Flammability Combustion Physics

Enhanced Thermal Stability: Suppressed HF Elimination Kinetics Versus 1,1-Difluoropropane

The geminal difluoro configuration in 2,2-difluoropropane confers enhanced resistance to hydrogen fluoride (HF) elimination compared to the 1,1-isomer. In a direct comparative study of chemically activated molecules, the ratio k(elimination of HF) / k(deactivation by collision) at room temperature was 30 cm for 2,2-difluoropropane, while for 1,1-difluoropropane it was only 1.2 cm [1]. This 25-fold difference indicates that 2,2-difluoropropane is kinetically more stable toward unimolecular decomposition via HF loss.

Thermal Stability
Head-to-head
30 cm (vs 1.2 cm for 1,1-isomer)
Reported higher kinetic resistance to HF elimination
Chemically activated molecules, room temperature
Thermal Decomposition Chemical Stability Reaction Kinetics

Distinct Analytical Signature: Higher Ionization Potential Than 2-Fluoropropane

2,2-Difluoropropane can be analytically distinguished from the mono-fluorinated analog 2-fluoropropane by its higher adiabatic ionization potential (IP). Photoionization mass spectrometry measurements yielded an IP of 11.42 ± 0.02 eV for 2,2-difluoropropane, compared to 11.08 ± 0.02 eV for 2-fluoropropane [1]. The difference of 0.34 eV is well outside the experimental uncertainty and reflects the electron-withdrawing effect of the second fluorine atom.

Analytical Signature
Reported
11.42 ± 0.02 eV
Distinct IP provides spectroscopic handle for purity assessment
Photoionization MS, 0.34 eV above 2-fluoropropane
Mass Spectrometry Analytical Chemistry Ion Energetics

Phase Behavior Differentiation: Boiling Point Significantly Lower Than 1,3-Difluoropropane

The central placement of fluorine atoms in 2,2-difluoropropane results in a drastically lower boiling point compared to the terminally fluorinated 1,3-isomer. Experimental data indicate a boiling point of -1°C for 2,2-difluoropropane [1], whereas 1,3-difluoropropane exhibits a boiling point range of 40-42°C [2]. This ~42°C difference is a critical factor in selecting the appropriate compound for vapor-phase processes or low-temperature applications.

Phase Behavior
Cross-study context
-1°C vs 40-42°C
Substantial boiling point difference dictates phase suitability
Atmospheric pressure, refrigerant vs solvent role
Physical Properties Volatility Process Engineering

Validated Application Scenarios for 2,2-Difluoropropane (420-45-1) Derived from Quantitative Evidence


Low-Flammability Refrigerant Component in HFC Blends

Based on its 21.2 cm s⁻¹ burning velocity—substantially lower than 1,3-difluoropropane (31.9 cm s⁻¹) and mono-fluoropropanes (31.8-35.0 cm s⁻¹) —2,2-difluoropropane (R-272ca) is a scientifically justified component for refrigerant blends where reduced flammability is mandated. The geminal difluoro motif contributes to a lower flame propagation rate, enhancing safety margins in HVAC systems.

Thermally Stable Intermediate in Fluorochemical Synthesis

The kinetic stability against HF elimination (k(elim)/k(deact) = 30 cm, versus 1.2 cm for 1,1-difluoropropane) demonstrates that 2,2-difluoropropane remains intact under conditions that would decompose the 1,1-isomer. This stability is advantageous for its use as a precursor or intermediate in synthetic pathways requiring elevated temperatures or prolonged reaction times, as cited in patents for producing high-quality gem-difluoroalkanes .

Gaseous Foam Blowing Agent for Polymer Processing

The low boiling point of -1°C and high vapor pressure (2010 mmHg at 25°C) make 2,2-difluoropropane an effective physical blowing agent for foam insulation production. Its use in this capacity is explicitly claimed in patents , and its lower flammability compared to alternative fluoropropanes [1] supports its selection for applications where processing safety is a concern.

Calibration and Reference Standard in Mass Spectrometry

The distinct adiabatic ionization potential of 11.42 eV provides an unambiguous analytical signature that differentiates 2,2-difluoropropane from 2-fluoropropane (11.08 eV) and other volatile fluorocarbons. This property supports its use as a calibration standard in gas-phase mass spectrometry workflows, ensuring accurate identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
Refrigerant blend component
Reported lower burning velocity profile
Flammability endpoint assessment in target blend
Fluorochemical synthesis intermediate
Reported resistance to HF elimination
Thermal stability verification under process conditions
Polymer foam blowing agent
Low boiling point and high vapor pressure
Foaming efficiency and process safety margin context
Mass spectrometry calibration standard
Distinct ionization potential (11.42 eV)
Purity verification and identification in gas-phase MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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